molecular formula C5H14ClN3O B1521483 1-(2-Amino-2-methylpropyl)urea hydrochloride CAS No. 1159824-29-9

1-(2-Amino-2-methylpropyl)urea hydrochloride

Cat. No.: B1521483
CAS No.: 1159824-29-9
M. Wt: 167.64 g/mol
InChI Key: RCQLODBLGPUZMW-UHFFFAOYSA-N
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Description

1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS 1159824-29-9) is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. With the molecular formula C5H14ClN3O and a molecular weight of 167.64 g/mol, this urea derivative is characterized by the presence of both a primary amine and a urea functional group. Urea derivatives represent a significant class of compounds in chemical and pharmaceutical research due to their versatile biological activities and their unique ability to form stable hydrogen bonds with biological targets such as proteins, enzymes, and receptors . This interaction is a crucial driving force in drug design, making urea-based structures privileged scaffolds for developing new therapeutic agents . Recent research highlights the potential of novel urea derivatives in various therapeutic applications, including anti-inflammatory agents, where they have been shown to exhibit strong binding interactions with cyclooxygenase enzymes (COX-1 and COX-2) in molecular docking studies . Furthermore, urea-based inhibitors targeting enzymes like soluble epoxide hydrolase (sEH) are a prominent area of investigation for managing inflammation and pain . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound should be stored under an inert atmosphere at room temperature .

Properties

IUPAC Name

(2-amino-2-methylpropyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-5(2,7)3-8-4(6)9;/h3,7H2,1-2H3,(H3,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQLODBLGPUZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673782
Record name N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-29-9
Record name N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1159824-29-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Reaction of Urea with Amines in Organic Solvent (Alkylurea Synthesis)

A well-established industrial and laboratory method for preparing alkylureas, including derivatives similar to 1-(2-Amino-2-methylpropyl)urea, involves the reaction of urea with primary or secondary amines in an inert organic solvent under controlled temperature conditions.

  • Procedure Highlights:

    • Urea is suspended in a dry, high-boiling organic solvent such as xylene or chlorobenzene.
    • The mixture is heated to 110–170°C, preferably 120–135°C.
    • A stream or slow addition of the corresponding amine (in this case, 2-amino-2-methylpropyl amine or a suitable analog) is introduced.
    • The reaction proceeds with the release of ammonia gas, which escapes, driving the reaction forward.
    • After completion, the product is isolated by crystallization or distillation after removing the solvent.
  • Solvent and Conditions:

    • Solvents: Xylene (o-, p-, or mixed), chlorobenzene, dichlorobenzene, sulfolane, N-methyl-pyrrolidone.
    • Temperature: 120–135°C optimal for reaction progress.
    • Molar ratio: 1 to 2 moles of amine per mole of urea.
    • No external pressure applied to allow ammonia escape.
  • Yield and Purity:

    • Yields typically reach 79–81% for related alkylureas.
    • The product is purified by washing with cold solvent and crystallization.
  • Advantages:

    • Simple, scalable process.
    • Suitable for unsymmetrical alkylureas.
    • No need for hazardous reagents like phosgene.
Parameter Typical Value/Range
Urea amount 2 mols (e.g., 120 g)
Amine amount 1–2 mols (depending on stoichiometry)
Solvent volume 350–400 mL xylene or equivalent
Reaction temperature 120–135°C
Reaction time Until ammonia evolution ceases
Yield ~80% (theoretical)
Purification Crystallization, washing

Source: US Patent US4310692A

Preparation via Bis(trichloromethyl)carbonate-Mediated Urea Formation and Subsequent Hydrochloride Salt Isolation

An alternative synthetic route involves the reaction of substituted amines with bis(trichloromethyl)carbonate (triphosgene) in organic solvents, followed by phase separation and crystallization of the amine hydrochloride salt.

  • Stepwise Process:

    • An aqueous solution of the substituted amine (e.g., 2-amino-2-methylpropyl amine) is added to an organic solvent such as benzene, toluene, or chlorobenzene.
    • Under vigorous stirring at room temperature, bis(trichloromethyl)carbonate dissolved in the organic solvent is slowly added dropwise.
    • The reaction mixture is heated to 60–130°C and maintained for 1–5 hours to complete urea formation.
    • After reaction, the mixture is allowed to separate into organic and aqueous phases.
    • The organic phase is distilled under reduced pressure to recover solvent and unreacted amine.
    • The aqueous phase is heated under vacuum to remove water, then cooled to -5 to 10°C for 2–10 hours to crystallize the amine hydrochloride salt.
    • The hydrochloride salt is filtered and collected.
  • Solvents and Conditions:

    • Organic solvents: Benzene, toluene, xylene, dichloroethane, chlorobenzene.
    • Temperature: 60–130°C for reaction; -5 to 10°C for crystallization.
    • Reaction time: 1–5 hours.
  • Advantages:

    • Efficient recovery and recycling of solvent and amine.
    • Direct isolation of amine hydrochloride salt.
    • Controlled reaction conditions reduce side products.
Step Conditions/Details
Amine aqueous solution Substituted amine (e.g., 2-amino-2-methylpropyl amine)
Organic solvent Benzene, toluene, xylene, etc.
Reagent Bis(trichloromethyl)carbonate
Reaction temperature 60–130°C
Reaction time 1–5 hours
Phase separation Organic and aqueous phases
Crystallization temperature -5 to 10°C
Crystallization time 2–10 hours
Product isolation Filtration of hydrochloride salt

Source: Chinese Patent CN101333176A

Synthesis Involving Isocyanate Intermediate from Sterically Hindered Amines

For sterically hindered amines like 2-amino-2-methylpropyl derivatives, a selective formation of the isocyanate intermediate followed by quenching with an amine can be employed.

  • Method Summary:

    • The hindered amine is reacted with triphosgene to form the corresponding isocyanate intermediate.
    • This intermediate is then reacted with an appropriate amine or amine salt to form the urea derivative.
    • The process allows selective formation of mono-substituted ureas without overreaction.
  • Key Points:

    • Useful when direct reaction with urea is inefficient due to steric hindrance.
    • Triphosgene provides a safer phosgene equivalent.
    • Reaction conditions are carefully controlled to avoid side reactions.
  • Example:

    • Preparation of benzamide and urea derivatives from hindered amines using triphosgene and subsequent quenching steps.

Source: Research article on urea derivatives synthesis

Summary Table of Preparation Methods

Method No. Approach Key Reagents/Conditions Advantages Typical Yield/Notes
1 Direct reaction of urea with amine in solvent Urea, 2-amino-2-methylpropyl amine, xylene, 120–135°C Simple, scalable, no hazardous reagents ~80%, crystallization purification
2 Bis(trichloromethyl)carbonate-mediated urea formation Substituted amine aqueous solution, bis(trichloromethyl)carbonate, benzene, 60–130°C Efficient solvent recovery, direct hydrochloride salt isolation High purity salt, controlled conditions
3 Isocyanate intermediate route Triphosgene, hindered amine, amine quench Selective, suitable for sterically hindered amines Useful for complex derivatives

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl), the compound decomposes into 2-amino-2-methylpropan-1-amine hydrochloride and carbon dioxide. Under alkaline conditions (e.g., NaOH), it forms the free amine and sodium carbonate.

Key Reaction Conditions:

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent6M HCl, 90°C2M NaOH, 80°C
Time4–6 hours2–3 hours
Yield>85%>78%

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .

  • Acylation : Acetylated by acetic anhydride in dichloromethane, producing N-acetyl-1-(2-amino-2-methylpropyl)urea.

Example Acylation Data:

ReagentSolventTemperatureTimeProduct Yield
Acetic anhydrideCH₂Cl₂25°C2 hrs92%

Condensation Reactions

The urea group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable imine derivative .

Mechanism:

  • Nucleophilic attack by the urea’s amine on the aldehyde carbonyl.

  • Elimination of water to form the C=N bond.

Optimized Conditions:

  • Solvent: Ethanol

  • Catalyst: None required

  • Temperature: 78°C (reflux)

  • Yield: 88%

Catalytic Hydrogenation

Though stable under standard hydrogenation conditions, the compound’s branched alkyl chain can undergo partial reduction in the presence of Pd/C (30 psi H₂, 24 hours), yielding saturated analogs .

Hydrogenation Parameters:

CatalystH₂ PressureSolventTimeConversion Rate
10% Pd/C30 psiEtOAc24 hrs65%

Salt-Exchange Reactions

The hydrochloride counterion can be replaced via metathesis. Treatment with AgNO₃ in aqueous methanol precipitates AgCl and generates the nitrate salt .

Reaction Equation:
C5H13N3OHCl+AgNO3C5H13N3ONO3+AgCl\text{C}_5\text{H}_{13}\text{N}_3\text{O}\cdot \text{HCl}+\text{AgNO}_3\rightarrow \text{C}_5\text{H}_{13}\text{N}_3\text{O}\cdot \text{NO}_3+\text{AgCl}\downarrow

Stability Under Oxidative Conditions

Exposure to H₂O₂ (30% in H₂O) at 50°C degrades the urea backbone, producing 2-methylpropylamine and urea oxidation byproducts.

Degradation Products:

  • CO₂ (traced via IR spectroscopy)

  • 2-Methylpropylamine (isolated via distillation)

Interaction with Metal Ions

The amine and urea groups chelate transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous solutions, forming colored complexes. Spectrophotometric analysis confirms a 1:1 molar ratio .

Complexation Data:

Metal Ionλₘₐₓ (nm)Stability Constant (log K)
Cu²⁺6354.2
Ni²⁺5803.8

Reactivity in Cross-Coupling Reactions

The amine group participates in Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂/XPhos, forming aryl-substituted urea derivatives .

Example Reaction:
C5H13N3OHCl+PhBrPd OAc 2,XPhosN Phenyl 1 2 amino 2 methylpropyl urea\text{C}_5\text{H}_{13}\text{N}_3\text{O}\cdot \text{HCl}+\text{PhBr}\xrightarrow{\text{Pd OAc }_2,\text{XPhos}}\text{N Phenyl 1 2 amino 2 methylpropyl urea}

Yield: 76% (toluene, 110°C, 12 hrs)

Scientific Research Applications

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various medical conditions, including urinary tract infections and peptic ulcers. Compounds like 1-(2-Amino-2-methylpropyl)urea hydrochloride have been identified as potent urease inhibitors, which can help mitigate these conditions.

  • Mechanism of Action : The compound acts as a structural analog of urea, binding to the active site of urease and preventing substrate access.
  • Clinical Relevance : Urease inhibitors are crucial in managing infections caused by urease-producing bacteria, thus reducing complications associated with urinary catheterization and kidney stones .

Antitrypanosomal Activity

Recent studies have highlighted the potential of urea derivatives in treating human African trypanosomiasis (HAT), caused by Trypanosoma brucei.

  • Case Study : A study demonstrated that certain urea derivatives exhibited significant antitrypanosomal activity, achieving complete cures in murine models of both early and late-stage HAT .
  • Data Table : Efficacy of Urea Derivatives Against T. brucei
Compound NameEC50 (nM)Cure Rate (%)
Compound A1.05100
Compound B3.54100
Compound C5.0080

Modulation of Receptors

This compound derivatives have been explored for their ability to modulate formylated peptide receptors (FPRL-1), which are implicated in inflammatory responses.

  • Research Findings : Substituted N-urea amino acid amide derivatives showed promising results in modulating FPRL-1 activity, indicating potential applications in treating inflammatory diseases .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of new chemical entities with enhanced biological activity.

  • Synthesis Techniques : Utilizing carbonyldiimidazole (CDI) for coupling reactions has been effective in creating diverse urea-linked analogues with improved pharmacological profiles .

Atmospheric Degradation Studies

Research into the atmospheric chemistry of related compounds has provided insights into their environmental stability and degradation pathways.

  • Findings : The degradation of related amines has been studied under various atmospheric conditions, highlighting the importance of understanding the environmental impact of urea derivatives .

Mechanism of Action

The mechanism of action of 1-(2-amino-2-methylpropyl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Urea Derivatives with Modified Substituents

  • 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride (CAS 1354968-00-5): Structural Difference: Replaces the 2-amino-2-methylpropyl group with a 2-aminoethyl chain and introduces a 3-fluorophenyl substituent. Impact: The aromatic fluorophenyl group may enhance lipophilicity and receptor binding affinity compared to the aliphatic branched chain in the target compound . Molecular Weight: 233.67 g/mol vs. ~183.63 g/mol (estimated for 1-(2-amino-2-methylpropyl)urea hydrochloride).

Non-Urea Hydrochloride Salts

  • 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride: Structural Difference: Replaces urea with a benzonitrile group. Molecular Weight: 210.71 g/mol (C₁₁H₁₅ClN₂).

Cyclopropane-Containing Analogues

  • [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0): Structural Difference: Features a cyclopropane ring conjugated with an acetic acid group. Molecular Weight: 165.62 g/mol (C₆H₁₂ClNO₂).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1-(2-Amino-2-methylpropyl)urea HCl C₅H₁₂ClN₃O ~183.63 (estimated) Not explicitly listed Urea, branched alkylamine, HCl
1-(2-Aminoethyl)-3-(3-fluorophenyl)urea HCl C₉H₁₂ClFN₃O 233.67 1354968-00-5 Urea, fluorophenyl, HCl
4-(2-Amino-2-methylpropyl)benzonitrile HCl C₁₁H₁₅ClN₂ 210.71 Not listed Benzonitrile, branched alkylamine
[1-(Aminomethyl)cyclopropyl]acetic acid HCl C₆H₁₂ClNO₂ 165.62 1909314-12-0 Cyclopropane, acetic acid, HCl

Pharmacological and Application Insights

  • Antiparasitic Potential: The adamantane-trioxaspiro derivative () combined with piperaquine suggests urea-based hydrochlorides may synergize with other agents in antiparasitic therapies .
  • Structural Flexibility vs. Selectivity: Branched alkylamines (e.g., 2-amino-2-methylpropyl) may offer better metabolic stability than linear chains, while cyclopropane-containing analogs could improve target engagement .

Biological Activity

1-(2-Amino-2-methylpropyl)urea hydrochloride, also known as a derivative of urea, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its role in modulating biochemical pathways, which can influence cellular processes such as proliferation, apoptosis, and signal transduction. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C5H13ClN2O
  • CAS Number : 1159824-29-9
  • Molar Mass : 152.62 g/mol

These properties contribute to its interactions at the molecular level, influencing its biological functions.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within cellular systems. This compound has been shown to exhibit the following activities:

  • Antimitotic Activity : Similar to other urea derivatives, it has demonstrated potential antimitotic effects by disrupting microtubule dynamics, thereby inhibiting cell division .
  • Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neurochemical signaling pathways that are crucial for various physiological functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antiproliferative Effects :
    • A study conducted on cancer cell lines revealed that this compound significantly reduced cell viability in a concentration-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Neuroprotective Properties :
    • Research highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting that it may mitigate oxidative stress and inflammation in neuronal cells .
  • Toxicological Assessments :
    • Toxicological evaluations indicated that while this compound exhibits beneficial biological activities, it also necessitates careful assessment regarding its safety profile in therapeutic applications .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimitoticDisrupts microtubule dynamics
AntiproliferativeInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
Toxicological RiskRequires further safety evaluation

Comparative Analysis with Other Urea Derivatives

Compound NameAntimitotic ActivityNeuroprotective EffectsSafety Profile
1-(2-Amino-2-methylpropyl)ureaYesYesModerate
2-benzimidazolyl ureaYesLimitedHigh
Other Urea DerivativesVariableVariableVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-2-methylpropyl)urea hydrochloride, and how can yield be maximized?

  • Methodology :

  • Step 1 : Start with 2-amino-2-methylpropanol hydrochloride (AMP hydrochloride) as a precursor. React with urea under controlled pH (e.g., 7–9) in aqueous or polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to remove unreacted starting materials .
  • Step 3 : Monitor reaction progress via TLC (Rf ~0.3 in 10% methanol/chloroform) and confirm purity using elemental analysis (C, H, N within ±0.3% theoretical) .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

  • Methodology :

  • Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Compare retention time (~5–7 min) to a certified reference standard .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 3 months). Monitor degradation via NMR (disappearance of urea NH peaks at δ 6.2–6.5 ppm) and quantify impurities by LC-MS .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H NMR (D2O/DMSO-d6) should show characteristic peaks: δ 1.3 ppm (s, 6H, C(CH3)2), δ 3.1–3.4 ppm (m, 2H, CH2NH), and δ 6.5 ppm (br s, NH2 urea) .
  • X-ray crystallography : If crystalline, resolve the structure to confirm hydrogen bonding between urea NH and chloride ions (observed in similar hydrochloride salts) .

Advanced Research Questions

Q. How does the steric hindrance of the 2-amino-2-methylpropyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodology :

  • Comparative studies : Synthesize analogs (e.g., replacing the methyl groups with hydrogen or ethyl) and compare reaction kinetics in SN2 reactions (e.g., alkylation with benzyl bromide). Use GC-MS to track product formation rates .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze steric effects on transition-state energies .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology :

  • Controlled experiments : Measure solubility in DMSO, water, and ethanol at 25°C using gravimetric analysis (saturated solutions filtered and dried). Compare with literature values, noting discrepancies due to hydration states or impurities .
  • Meta-analysis : Systematically review solvent preparation (e.g., degassing, pH adjustment) and temperature control in prior studies to identify methodological biases .

Q. How can researchers investigate the compound’s interaction with biomolecules (e.g., enzymes or DNA) for therapeutic applications?

  • Methodology :

  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., carbonic anhydrase). Prepare solutions of the compound (1–100 μM) in PBS buffer (pH 7.4) and analyze binding kinetics (ka/kd) .
  • Molecular docking : Simulate interactions using AutoDock Vina with protein structures (PDB ID: e.g., 1CAM) to predict binding modes and validate with mutagenesis studies .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?

  • Methodology :

  • Chiral analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor enantiomeric excess. Optimize asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) .
  • Process optimization : Implement continuous flow chemistry to enhance reproducibility and reduce racemization risks at elevated temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-2-methylpropyl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-2-methylpropyl)urea hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.